molecular formula C34H27Cl2N7O2 B13866946 bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine

bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine

Cat. No.: B13866946
M. Wt: 636.5 g/mol
InChI Key: YRRVKIRCJAMXRC-UHFFFAOYSA-N
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Description

Bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine: is a complex organic compound that features a triazole ring, benzoyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine typically involves the reaction of 2-benzoyl-4-chlorophenyl hydrazine with methyl isothiocyanate to form an intermediate. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzoyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Benzoyl derivatives: Compounds with the benzoyl group often have similar reactivity and applications in organic synthesis.

    Chlorophenyl derivatives: These compounds share the chlorophenyl group and are used in similar chemical reactions and applications.

Uniqueness: Bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C34H27Cl2N7O2

Molecular Weight

636.5 g/mol

IUPAC Name

[2-[3-[[[4-(2-benzoyl-4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]methylamino]methyl]-5-methyl-1,2,4-triazol-4-yl]-5-chlorophenyl]-phenylmethanone

InChI

InChI=1S/C34H27Cl2N7O2/c1-21-38-40-31(42(21)29-15-13-25(35)17-27(29)33(44)23-9-5-3-6-10-23)19-37-20-32-41-39-22(2)43(32)30-16-14-26(36)18-28(30)34(45)24-11-7-4-8-12-24/h3-18,37H,19-20H2,1-2H3

InChI Key

YRRVKIRCJAMXRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CNCC4=NN=C(N4C5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C

Origin of Product

United States

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